molecular formula C22H14N2 B11703814 3-(Quinolin-2-yl)benzo[f]quinoline

3-(Quinolin-2-yl)benzo[f]quinoline

Cat. No.: B11703814
M. Wt: 306.4 g/mol
InChI Key: UONJACGAZLPGCQ-UHFFFAOYSA-N
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Description

2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE is a complex heterocyclic aromatic compound that features a fused ring system combining benzo[f]quinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the treatment of anthranil with 1,3-diphenylpropane-1,3-dione can result in quinoline cyclization . Additionally, the reaction of aniline with polyhydric or monohydric alcohols can yield quinoline derivatives .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often employs advanced techniques like microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of eco-friendly catalysts are also gaining popularity in industrial settings to promote greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE exerts its effects is often related to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind to DNA or proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug design and materials science .

Properties

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

3-quinolin-2-ylbenzo[f]quinoline

InChI

InChI=1S/C22H14N2/c1-3-7-17-15(5-1)9-12-20-18(17)11-14-22(24-20)21-13-10-16-6-2-4-8-19(16)23-21/h1-14H

InChI Key

UONJACGAZLPGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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